molecular formula C16H12ClN3O B13555843 2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide CAS No. 325742-89-0

2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Cat. No.: B13555843
CAS No.: 325742-89-0
M. Wt: 297.74 g/mol
InChI Key: SUFMGXRFGOESBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline-3-carboxylic acid and pyridin-4-ylmethanamine.

    Amidation Reaction: The carboxylic acid group of 2-chloroquinoline-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the chloro and pyridin-4-ylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

325742-89-0

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

InChI

InChI=1S/C16H12ClN3O/c17-15-13(9-12-3-1-2-4-14(12)20-15)16(21)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21)

InChI Key

SUFMGXRFGOESBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NCC3=CC=NC=C3

solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.